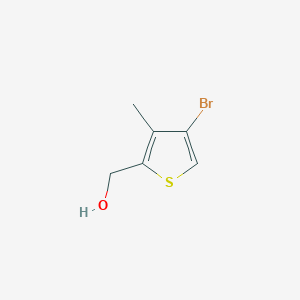
(E)-1-Propene-1-sulfonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-1-ene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group (SO2) attached to a propene backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Prop-1-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of propene sulfonic acid. The reaction typically requires the use of chlorinating agents such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of prop-1-ene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher efficiency and purity of the final product. The industrial process also includes purification steps such as distillation and crystallization to remove impurities.
化学反応の分析
Types of Reactions
Prop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions often involve halogens or hydrogen halides.
Oxidizing Agents: Oxidation reactions may use agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate salts.
Addition Products: Addition reactions can yield halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Oxidation can lead to sulfonic acids, while reduction may produce sulfinic acids or thiols.
科学的研究の応用
Prop-1-ene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: In biological research, it is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals.
作用機序
The reactivity of prop-1-ene-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the propene backbone also contributes to its reactivity, allowing for addition reactions with electrophiles. The sulfonyl group can stabilize adjacent carbanions, facilitating various transformations in organic synthesis.
類似化合物との比較
Similar Compounds
Prop-1-ene-2-sulfonyl chloride: Similar in structure but with the sulfonyl group attached to a different carbon atom.
Acryloyl chloride: Contains a similar reactive chloride group but with a different backbone structure.
Methacryloyl chloride: Similar to acryloyl chloride but with an additional methyl group.
Uniqueness
Prop-1-ene-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of both the sulfonyl chloride group and the propene backbone. This dual reactivity makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
特性
分子式 |
C3H5ClO2S |
|---|---|
分子量 |
140.59 g/mol |
IUPAC名 |
prop-1-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3 |
InChIキー |
GZYRNGLILQCDRQ-UHFFFAOYSA-N |
正規SMILES |
CC=CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



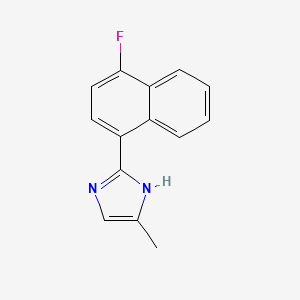

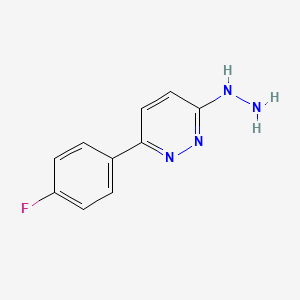
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
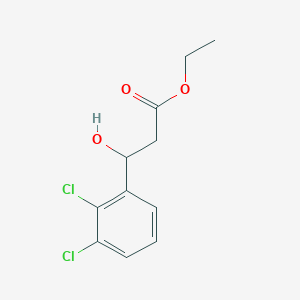
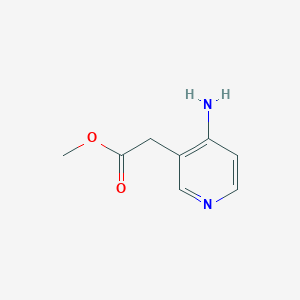

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)



